molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

Cat. No. B1315493
CAS RN: 75328-29-9
M. Wt: 237.3 g/mol
InChI Key: IFIRYWCUGOTOFV-UHFFFAOYSA-N
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Description

“1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-” is a chemical compound commonly known as 4-(2-Morpholinoethoxy)aniline (MEA). It has a molecular formula of C12H19N3O2 .


Synthesis Analysis

The synthesis of MEA involves the reaction of 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine in ethanol. Palladium on carbon (Pd/C) is added as a catalyst. The reaction vessel is purged with nitrogen and then stirred under a hydrogen atmosphere for 18 hours . The product is filtered through a Celite plug, and the plug is washed with ethanol. The diamine is used without further purification .


Chemical Reactions Analysis

The primary chemical reaction involving MEA is its synthesis from 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine . Other reactions, such as those leading to the formation of derivatives of MEA, are not well-documented in the available sources.


Physical And Chemical Properties Analysis

MEA is a pale yellow crystalline powder. Other physical and chemical properties, such as boiling point and solubility, are not provided in the available sources .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-, has been a subject of interest in various synthesis and chemical property studies. It has been involved in the synthesis of complex molecules, demonstrating its versatility as a building block in organic chemistry. For example, studies have shown its use in the synthesis of 2-(hydroxyphenylamino)- and 2-(aminophenylamino)-4-methylquinolines and N,N′-bis(4-methylquinolin-2-yl)benzenediamines, highlighting its role in forming compounds with potential applications in medicinal chemistry and materials science (Aleksanyan & Ambartsumyan, 2013).

Antimicrobial Activities

The compound has been explored for its potential in creating antimicrobial agents. Research into novel 1,2,4-Triazole derivatives, involving reactions with various primary amines including morpholine, showed some of these synthesized compounds possess good to moderate activities against test microorganisms, indicating the importance of morpholine derivatives in developing new antimicrobial strategies (Bektaş et al., 2007).

Photodynamic Therapy Applications

Moreover, the compound's derivatives have been investigated for their applications in photodynamic therapy (PDT). Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized, with studies revealing moderate to high quantum yields of singlet oxygen production. Their potential for PDT was investigated in vitro using cancer cell lines, showing promising biological effects against certain types of cancer, thus demonstrating the therapeutic potential of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- derivatives (Kucińska et al., 2015).

Tuberculostatic Activity

The compound has also been utilized in the synthesis of derivatives with potential tuberculostatic activity. Studies involving the synthesis of 1,1-bis-methylthio-2-nitro-ethene derivatives and their subsequent testing for tuberculostatic activity highlighted the chemical's role in generating novel compounds that may contribute to tuberculosis treatment strategies, underscoring the compound's utility in medicinal chemistry (Foks et al., 2005).

Safety And Hazards

Specific safety and hazard information for MEA is not provided in the available sources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRYWCUGOTOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514445
Record name 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

CAS RN

75328-29-9
Record name 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine (1.0 eq) in EtOH was added Pd/C (0.1 eq). The reaction vessel was repeatedly purged with nitrogen, then stirred under a hydrogen atmosphere (1 atm) for 18 hours. The product was filtered through a Celite plug, and the plug washed with EtOH. The diamine was used without purification. LC/MS m/z 238.3 (MH+), Rt 0.295 minutes.
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